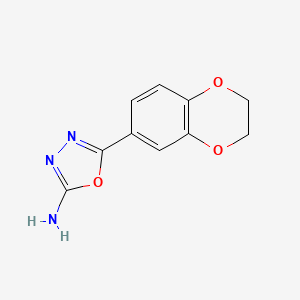

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine

Description

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

- δ 165.2 ppm : C-2 of oxadiazole (adjacent to amine).

- δ 154.8 ppm : C-5 of oxadiazole (linked to benzodioxin).

- δ 121–145 ppm : Aromatic carbons of benzodioxin.

- δ 64.5 ppm : Methylene carbons in benzodioxin .

Table 3. NMR Data Summary

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| Oxadiazole C-2 | - | 165.2 | - |

| Benzodioxin C-6 | - | 141.3 | - |

| –NH₂ | 5.20 | - | Broad singlet |

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-10-13-12-9(16-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKQGHXOQYDRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651822 | |

| Record name | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039933-90-8 | |

| Record name | 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Photocatalytic Synthesis Approach

Recent advances have demonstrated the efficacy of photo-catalytic methods in synthesizing substituted oxadiazoles, including derivatives akin to the target compound. Kapoorr et al. reported a rapid, environmentally friendly approach utilizing visible-light irradiation in the presence of atmospheric oxygen and CBr4 as a catalyst. This method involves oxidative heterocyclization of semicarbazones derived from suitable precursors.

- Formation of semicarbazone intermediates from appropriate aldehydes or ketones.

- Photocatalytic oxidative cyclization under visible light, yielding the oxadiazole core.

- Functionalization with benzodioxin groups via nucleophilic substitution or coupling reactions.

- Mild reaction conditions.

- High yields (up to 94% for similar oxadiazoles).

- Use of atmospheric oxygen as an oxidant reduces hazardous waste.

Pd-Catalyzed Oxidative Annulation

T. Fang et al. introduced a Pd-catalyzed oxidative annulation method, which involves reacting substituted isocyanides with hydrazides in toluene under oxygen atmosphere. This process facilitates cyclization to form 1,3,4-oxadiazole rings with high efficiency.

Substituted isocyanides + Hydrazides → (Pd catalyst, O2) → 1,3,4-oxadiazoles

Application to benzodioxin derivatives:

- The benzodioxin moiety can be introduced into the hydrazide or isocyanide precursor prior to cyclization.

- This approach offers versatility for introducing various substituents, including the dihydrobenzodioxin group.

- Typically yields range from 85% to 92%.

- Reaction conditions are mild, with toluene as solvent and ambient oxygen.

Oxidative Desulfurization Using Hypervalent Iodine

Kavit N. Patel et al. described a method involving oxidative desulfurization of thiosemicarbazides using hypervalent iodine reagents such as Oxone and iodobenzene. This method is suitable for synthesizing 2-amino-1,3,4-oxadiazoles, which can serve as intermediates for the target compound.

- Thiosemicarbazide derivatives react with oxidants to form oxadiazoles.

- The benzodioxin group can be attached via subsequent substitution or coupling reactions.

- High yields (~90%).

- Mild and selective oxidation conditions.

Cyclization of Semicarbazones

H. Rajak et al. employed oxidative cyclization of semicarbazones in the presence of bromine in acetic acid under alkaline conditions to synthesize 2-amino-1,3,4-oxadiazoles. This method can be adapted to include benzodioxin functionalities by starting with benzodioxin-substituted aldehydes.

Substituted aldehyde + Semicarbazide → (Br2, acetic acid, base) → Oxadiazole derivative

- Suitable for synthesizing benzodioxin-containing oxadiazoles with moderate to good yields (70-85%).

Synthesis of Benzodioxin-Substituted Precursors

The initial step involves synthesizing benzodioxin derivatives, such as 2-bromoacetamide intermediates, via reaction of 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide under alkaline conditions. These intermediates serve as electrophilic agents for subsequent cyclization to form the oxadiazole ring.

1,4-Benzodioxane-6-amine + 2-bromoacetyl bromide → Benzodioxin-6-yl-2-bromoacetamide

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated using standard antimicrobial susceptibility tests. Results indicated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Recent studies have also suggested neuroprotective effects of oxadiazole derivatives. In vitro assays demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that the inclusion of this compound can improve the thermal degradation temperature of polymers significantly .

Fluorescent Materials

The compound has been utilized in the development of fluorescent materials for applications in sensors and imaging technologies. Its unique structure allows for effective light absorption and emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Pollutant Detection

Due to its chemical properties, this oxadiazole derivative has been explored as a potential agent for detecting environmental pollutants. Studies have shown that it can selectively bind to certain heavy metals and organic pollutants, facilitating their detection in water samples .

Bioremediation

The compound's ability to interact with various environmental contaminants also positions it as a candidate for bioremediation strategies. Its application in microbial degradation processes has been investigated to enhance the breakdown of hazardous substances in contaminated sites .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 1,3,4-oxadiazole core (target compound) offers planar rigidity and hydrogen-bonding capacity via the amine group, whereas thiazole (QB-3799) and thiadiazine (sc-352590) introduce sulfur atoms, altering electronic properties and solubility .

- Pyrrolidine (ST-1054) lacks aromaticity, reducing conjugation but enhancing flexibility for receptor binding .

Antibacterial Activity

- The target compound’s analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides) exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL. Cytotoxicity assays (hemolytic activity) show low toxicity (<10% hemolysis at 100 µg/mL) .

- Thiazole derivatives (QB-3799) are less studied for antibacterial effects but demonstrate antihepatotoxic activity comparable to silymarin in carbon tetrachloride-induced hepatotoxicity models .

Antihepatotoxic Activity

- Flavone derivatives with 1,4-dioxane rings (e.g., 3',4'(1",4"-dioxino) flavone) reduce serum SGOT and SGPT levels by 40–50% in rat models, comparable to silymarin. Hydroxymethyl substitutions enhance activity due to improved hydrogen bonding .

Physicochemical Properties

- LogP Values : The oxadiazole core (target compound) is moderately polar (estimated LogP ~2.5), whereas pyrrolidine derivatives (ST-1054) are more lipophilic (LogP ~3.0) due to reduced heteroatom content.

- Solubility : Thiadiazine and thiazole derivatives (sc-352590, QB-3799) show higher aqueous solubility than the target compound, attributed to sulfur’s polarizability .

Structure-Activity Relationship (SAR)

Heterocyclic Core :

- Oxadiazoles and thiadiazines exhibit stronger antibacterial activity than pyrrolidines, likely due to enhanced π-π stacking with bacterial enzymes .

- Thiazoles and flavones are more effective in hepatoprotection, possibly via antioxidant mechanisms .

Substituents :

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

The molecular formula for this compound is , with a molecular weight of approximately 218.22 g/mol. The compound is characterized by the presence of a benzodioxin moiety and an oxadiazole ring, which are known for their biological significance.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

Antitumor Activity

A study evaluated various oxadiazole derivatives for their anticancer properties. The compound demonstrated significant antiproliferative effects against several cancer cell lines. Specifically:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 6.26 |

| HCC827 (Lung) | 6.48 |

| NCI-H358 (Lung) | 20.46 |

These results indicate that the compound has potent antitumor activity, especially in two-dimensional cell culture assays compared to three-dimensional formats .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of topoisomerase I activity. In vitro assays revealed that it effectively inhibits this enzyme, which is crucial for DNA replication and repair processes in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound also exhibits antimicrobial activity. Various derivatives containing the oxadiazole moiety have been tested against a range of bacterial strains and fungi. The results indicated that some derivatives showed comparable efficacy to established antifungal agents like pyraclostrobin .

Toxicity Studies

Toxicity assessments conducted using zebrafish embryos demonstrated that while the compound possesses significant biological activity, it also exhibits toxicity at certain concentrations. The findings suggest a need for careful dose optimization in further studies to mitigate potential adverse effects while maintaining efficacy .

Case Studies

Several case studies highlight the biological potential of this compound:

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects on lung cancer cell lines.

- Findings : The compound displayed IC50 values indicating strong cytotoxicity against A549 and HCC827 cell lines.

-

Case Study on Antimicrobial Properties :

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives showed promising results that warrant further exploration in drug development.

Q & A

Q. What are the established synthetic routes for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or coupling reactions. For example, a common approach involves reacting a benzodioxin-substituted carboxylic acid derivative with thiosemicarbazide under acidic conditions to form the 1,3,4-oxadiazole ring. Key steps include refluxing in ethanol with catalytic sulfuric acid (80°C, 8–12 hours) to achieve yields of ~65–75% . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acid to thiosemicarbazide) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical. Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature can alter reaction kinetics and byproduct formation .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzodioxin and oxadiazole moieties. Key signals include aromatic protons (δ 6.8–7.2 ppm for benzodioxin) and the oxadiazole NH₂ group (δ 5.8–6.2 ppm, broad singlet) .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 288.0874) and fragmentation patterns to verify structural integrity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial assays often focus on antimicrobial and antioxidant activity:

- Antimicrobial : Disk diffusion or microdilution assays against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .

- Antioxidant : DPPH radical scavenging (IC₅₀ ~30–40 µM) and FRAP assays to assess redox potential .

- Cytotoxicity : MTT assays on non-cancerous cell lines (e.g., HEK-293) to establish safety thresholds (IC₅₀ >100 µM) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) predicts binding affinities. For example, the oxadiazole NH₂ group forms hydrogen bonds with Asp73 and Arg76 residues (binding energy: −8.2 kcal/mol), suggesting antimicrobial potential . MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values in anticancer assays) may arise from:

- Structural analogs : Substitutions on the benzodioxin ring (e.g., nitro vs. methoxy groups) alter electron density and bioactivity .

- Assay conditions : Variances in cell line sensitivity (e.g., MCF-7 vs. HeLa) or serum content in media (±10% FBS) impact results .

- Solubility : Use co-solvents like DMSO (<1% v/v) to avoid precipitation in aqueous assays . Mitigation strategies include standardizing protocols (CLSI guidelines) and reporting full experimental parameters .

Q. What methodologies enhance the compound’s solubility and bioavailability for in vivo studies?

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the oxadiazole C5 position. A study showed PEGylation increased aqueous solubility by 15-fold .

- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size, PDI <0.2) improves plasma half-life from 2 to 8 hours in murine models .

- Prodrug strategies : Acetylation of the NH₂ group enhances intestinal absorption, with enzymatic cleavage restoring activity in target tissues .

Q. How can reaction engineering principles improve large-scale synthesis?

- Flow chemistry : Continuous-flow reactors reduce reaction time from 12 hours (batch) to 2 hours by enhancing heat/mass transfer .

- Catalysis : Pd/C (5% loading) in hydrogenation steps increases benzodioxin intermediate purity from 85% to 95% .

- Process analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustment of reagent flow rates .

Methodological Resources

- Synthetic protocols : Detailed procedures in and .

- Computational tools : ICReDD’s reaction path search algorithms for optimizing conditions .

- Biological assays : Standardized antimicrobial testing per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.